Superior Affinity and Selectivity for 5-HT2C vs. 5-HT2A and 5-HT2B
SB 243213 exhibits a pKi of 9.37 for the human 5-HT2C receptor, which is >158-fold higher affinity than its pKi for 5-HT2A (6.8) and >100-fold higher than 5-HT2B (7.0) [1]. In contrast, the related antagonist SB 242084 has a lower pKi of 9.0 for 5-HT2C, with only 158-fold selectivity over 5-HT2A and 100-fold over 5-HT2B . This quantitative difference in both absolute affinity and selectivity margin ensures that SB 243213 provides more potent and specific 5-HT2C receptor engagement in experimental systems where off-target 5-HT2A/2B activity could confound results.
| Evidence Dimension | 5-HT2C receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi 9.37 (human 5-HT2C) |
| Comparator Or Baseline | SB 242084: pKi 9.0; 5-HT2A: pKi 6.8; 5-HT2B: pKi 7.0 |
| Quantified Difference | SB 243213: 0.37 log units higher affinity than SB 242084; >158-fold selectivity over 5-HT2A vs. 158-fold for SB 242084 |
| Conditions | Radioligand binding assays using cloned human receptors expressed in HEK293 or CHO cells |
Why This Matters
Higher affinity and greater selectivity reduce the risk of off-target effects, enabling cleaner interpretation of 5-HT2C-mediated pharmacology.
- [1] Wood MD, et al. SB-243213; a selective 5-HT2C receptor inverse agonist with improved anxiolytic profile: lack of tolerance and withdrawal anxiety. Neuropharmacology. 2001;41(2):186-199. View Source
